4,5,8-Trimethylquinolin-2-ol
CAS No.: 53761-43-6
Cat. No.: VC1968357
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53761-43-6 |
---|---|
Molecular Formula | C12H13NO |
Molecular Weight | 187.24 g/mol |
IUPAC Name | 4,5,8-trimethyl-1H-quinolin-2-one |
Standard InChI | InChI=1S/C12H13NO/c1-7-4-5-8(2)12-11(7)9(3)6-10(14)13-12/h4-6H,1-3H3,(H,13,14) |
Standard InChI Key | QWUGOXHPDJPRLE-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC(=O)NC2=C(C=C1)C)C |
Canonical SMILES | CC1=C2C(=CC(=O)NC2=C(C=C1)C)C |
Introduction
Chemical Identity and Structure
Basic Information
4,5,8-Trimethylquinolin-2-ol is a quinoline derivative with three methyl substituents at positions 4, 5, and 8, and a hydroxyl group at position 2. This compound exists in tautomeric forms, with the 2-hydroxy form (quinolinol) and the 2-oxo form (quinolinone) being the most prominent .
Table 1: Chemical Identity of 4,5,8-Trimethylquinolin-2-ol
Parameter | Information |
---|---|
CAS Number | 53761-43-6 |
Molecular Formula | C₁₂H₁₃NO |
Molecular Weight | 187.24 g/mol |
Synonyms | 4,5,8-trimethylquinolin-2(1H)-one; 2(1H)-Quinolinone, 4,5,8-trimethyl- |
InChI | InChI=1/C12H13NO/c1-7-4-5-8(2)12-11(7)9(3)6-10(14)13-12/h4-6H,1-3H3,(H,13,14) |
Structural Characteristics
The structure of 4,5,8-Trimethylquinolin-2-ol features a bicyclic framework consisting of a benzene ring fused with a pyridine ring, creating the basic quinoline scaffold. The compound's three methyl groups are strategically positioned at carbon atoms 4, 5, and 8, while the hydroxyl/carbonyl group (depending on the tautomeric form) is located at position 2 .
The tautomeric behavior of this compound is significant, as it can exist in either the 2-hydroxy form (quinolinol) or the 2-oxo form (quinolinone). In solution, the equilibrium between these forms depends on solvent polarity and pH conditions .
Physical and Chemical Properties
Physical Properties
Table 2: Physical Properties of 4,5,8-Trimethylquinolin-2-ol
Property | Value | Reference |
---|---|---|
Physical State | Solid at room temperature | |
Molecular Weight | 187.24 g/mol | |
Purity (Commercial) | Typically ≥95% | |
Solubility | Soluble in organic solvents such as chloroform |
Spectroscopic Properties
While the search results don't provide specific spectroscopic data for 4,5,8-Trimethylquinolin-2-ol, we can infer some characteristics based on similar compounds. Quinolinols and quinolinones typically exhibit distinctive patterns in various spectroscopic analyses:
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IR Spectroscopy: The compound would likely show characteristic bands for the OH stretching (if in quinolinol form) or C=O stretching (if in quinolinone form) in the 3300-3500 cm⁻¹ or 1650-1700 cm⁻¹ regions, respectively .
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NMR Spectroscopy: In ¹H NMR, signals for the three methyl groups would appear as singlets in the range of 2.0-3.0 ppm. The aromatic protons would show signals in the 6.5-8.0 ppm region, with specific coupling patterns reflecting their positions in the quinoline ring system .
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Mass Spectrometry: The molecular ion peak would be expected at m/z 187, corresponding to the molecular weight of the compound .
Chemical Reactivity
Tautomerism
One of the key chemical characteristics of 4,5,8-Trimethylquinolin-2-ol is its ability to undergo tautomerism between the 2-hydroxy form (quinolinol) and the 2-oxo form (quinolinone). This equilibrium can be influenced by solvent conditions, pH, and temperature .
Applications and Research
Synthetic Applications
The unique structure of 4,5,8-Trimethylquinolin-2-ol makes it a potentially valuable:
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Building block in organic synthesis
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Intermediate in the preparation of more complex molecules
Safety Aspect | Recommendation |
---|---|
Personal Protection | Wear appropriate gloves, eye protection, and lab coat |
Storage | Store in a cool, dry place in tightly closed containers |
Disposal | Dispose according to local regulations for chemical waste |
Incompatibilities | Strong oxidizing agents, strong acids, strong bases |
Based on similar compounds, potential hazards may include:
Comparative Analysis with Related Compounds
Structural Analogues
Table 4: Comparison of 4,5,8-Trimethylquinolin-2-ol with Related Quinoline Derivatives
Compound | CAS Number | Molecular Formula | Key Differences |
---|---|---|---|
4,5,8-Trimethylquinolin-2-ol | 53761-43-6 | C₁₂H₁₃NO | Reference compound |
4,6,8-Trimethylquinolin-2-ol | 42414-28-8 | C₁₂H₁₃NO | Methyl group at position 6 instead of 5 |
2,6,8-Trimethylquinolin-4-ol | 15644-93-6 | C₁₂H₁₃NO | Hydroxyl group at position 4, methyl at position 2 |
4-Methylquinolin-2-ol | 607-66-9 | C₁₀H₉NO | Only one methyl group at position 4 |
4,8-dimethylquinolin-2-ol | 5349-78-0 | C₁₁H₁₁NO | Two methyl groups at positions 4 and 8 |
Each of these compounds may exhibit different physical, chemical, and biological properties due to the variation in substituent positions and types .
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